molecular formula C27H38N2O8 B1678032 (1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate CAS No. 2589-47-1

(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

Cat. No.: B1678032
CAS No.: 2589-47-1
M. Wt: 518.6 g/mol
InChI Key: VZAUGYDMVQSQAO-CJSYADHKSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Prajmalium bitartrate is synthesized through the modification of ajmaline, a natural alkaloid derived from the Rauvolfia plant. The synthesis involves the addition of a propyl group to ajmaline, followed by the formation of the bitartrate salt . The reaction conditions typically include the use of solvents such as methanol and ether, and the process may involve crystallization steps to purify the final product .

Industrial Production Methods

In industrial settings, the production of prajmalium bitartrate involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, and it often includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Prajmalium bitartrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of prajmalium bitartrate include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of prajmalium bitartrate include various oxidized, reduced, and substituted derivatives, which may have different pharmacological properties and applications .

Mechanism of Action

Prajmalium bitartrate exerts its effects by modulating ion channels within cardiac cells, particularly sodium and potassium channels. By affecting these channels, it helps to stabilize the electrical activity of the heart, thereby preventing abnormal heart rhythms. This modulation of ion channels assists in prolonging the refractory period of cardiac tissue, which helps to prevent premature contractions that can lead to arrhythmias . The drug exhibits a selective affinity for rapidly depolarizing cells, which are often responsible for the initiation and maintenance of abnormal heart rhythms .

Properties

CAS No.

2589-47-1

Molecular Formula

C27H38N2O8

Molecular Weight

518.6 g/mol

IUPAC Name

(1R,9R,10S,12R,13S,14R,15R,16S,17S)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

InChI

InChI=1S/C23H33N2O2.C4H6O6/c1-4-10-25-17-11-14(13(5-2)22(25)27)19-18(25)12-23(21(19)26)15-8-6-7-9-16(15)24(3)20(17)23;5-1(3(7)8)2(6)4(9)10/h6-9,13-14,17-22,26-27H,4-5,10-12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1/t13-,14-,17-,18-,19-,20-,21?,22+,23+,25-;1-,2-/m01/s1

InChI Key

VZAUGYDMVQSQAO-CJSYADHKSA-M

SMILES

CCC[N+]12C3CC(C(C1O)CC)C4C2CC5(C3N(C6=CC=CC=C65)C)C4O.C(C(C(=O)[O-])O)(C(=O)O)O

Isomeric SMILES

CCC[N@@+]12[C@H]3C[C@@H]([C@@H]([C@H]1O)CC)[C@H]4[C@@H]2C[C@@]5([C@H]3N(C6=CC=CC=C65)C)C4O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O

Canonical SMILES

CCC[N+]12C3CC(C(C1O)CC)C4C2CC5(C3N(C6=CC=CC=C65)C)C4O.C(C(C(=O)[O-])O)(C(=O)O)O

Appearance

Solid powder

Pictograms

Acute Toxic; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Prajmalium bitartrate;  Neo-gilurytmal;  NPAP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate
Reactant of Route 2
(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate
Reactant of Route 3
(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate
Reactant of Route 4
(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate
Reactant of Route 5
(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate
Reactant of Route 6
(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

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